molecular formula C14H11N3O2 B2546252 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol CAS No. 888487-61-4

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol

Cat. No.: B2546252
CAS No.: 888487-61-4
M. Wt: 253.261
InChI Key: UZMFKHXVXPTMQC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol is a chemical compound with the molecular formula C13H10N3O2 This compound is known for its unique structure, which includes a benzotriazole moiety linked to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol typically involves the reaction of 1H-1,2,3-benzotriazole-1-carbonyl chloride with 6-methylphenol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzotriazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the benzotriazole ring under mild conditions.

Major Products

    Oxidation: Quinones derived from the phenol group.

    Reduction: Reduced forms of the benzotriazole moiety.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazole-1-carbonyl)-6-methylphenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

benzotriazol-1-yl-(2-hydroxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-5-4-6-10(13(9)18)14(19)17-12-8-3-2-7-11(12)15-16-17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMFKHXVXPTMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2C3=CC=CC=C3N=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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